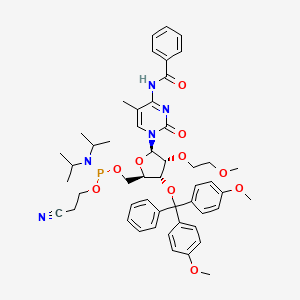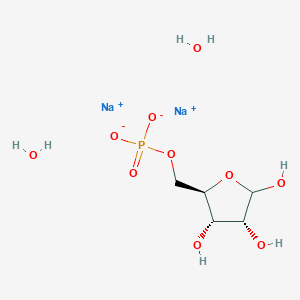![molecular formula C11H8BrNO B13726631 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 1031929-47-1](/img/structure/B13726631.png)
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a brominated derivative of dihydrofuroquinoline, characterized by a fused furoquinoline ring system with a bromine atom at the 7th position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the furoquinoline ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While primarily used in research, the compound’s derivatives may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the furoquinoline ring system may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]quinoline: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrofuro[2,3-b]quinoline: Contains a chlorine atom instead of bromine.
7-Fluoro-2,3-dihydrofuro[2,3-b]quinoline: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Propriétés
Numéro CAS |
1031929-47-1 |
|---|---|
Formule moléculaire |
C11H8BrNO |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
7-bromo-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2 |
Clé InChI |
QXFSLQWFIWBCKD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C3C=CC(=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)








